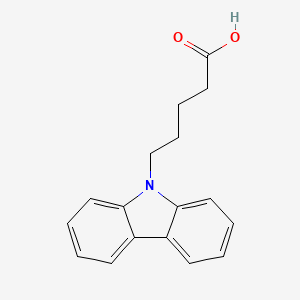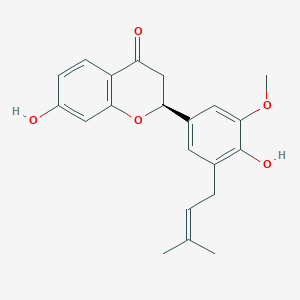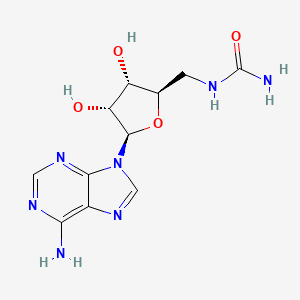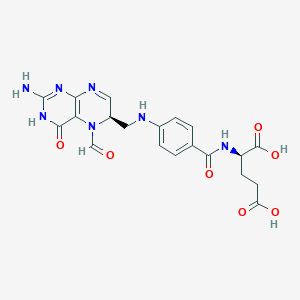
5-Fluoro-3-thiophen-3-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-thiophen-3-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene, with a fluorine atom at the 5-position of the quinoline ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring and the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-thiophen-3-yl-quinoline typically involves the construction of the quinoline and thiophene rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-thiophen-3-yl-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.
Industry: It can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Fluoro-3-thiophen-3-yl-quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The thiophene ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the thiophene ring.
3-Thiophen-3-yl-quinoline: Similar but lacks the fluorine atom.
5-Fluoro-2-thiophen-2-yl-quinoline: Similar but with the thiophene ring at a different position.
Uniqueness
5-Fluoro-3-thiophen-3-yl-quinoline is unique due to the combined presence of the fluorine atom and the thiophene ring, which can significantly influence its chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H8FNS |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-fluoro-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C13H8FNS/c14-12-2-1-3-13-11(12)6-10(7-15-13)9-4-5-16-8-9/h1-8H |
InChI Key |
BEVNNTNJJJWQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C3=CSC=C3)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)


![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)





